8-Azido-ATP
Overview
Description
8-Azidoadenosine 5’-triphosphate is a modified nucleotide analog of adenosine triphosphate. It contains an azido group at the 8-position of the adenine ring, which imparts unique chemical properties to the molecule. This compound is widely used in biochemical research due to its ability to act as a photoaffinity label and its involvement in click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoadenosine 5’-triphosphate typically involves the introduction of an azido group to adenosine triphosphate. One common method is the reaction of adenosine triphosphate with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 8-Azidoadenosine 5’-triphosphate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 8-Azidoadenosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Click Chemistry Reactions: The azido group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Alkyne-Containing Molecules: React with the azido group in click chemistry reactions.
UV Light: Used to activate the azido group in photoaffinity labeling experiments
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Labeled Proteins and Nucleic Acids: Resulting from photoaffinity labeling
Scientific Research Applications
8-Azidoadenosine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to synthesize complex molecules and bioconjugates.
Biology: Acts as a photoaffinity label to study protein-nucleotide interactions and identify ATP-binding sites in proteins
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the synthesis of fluorescent probes for live cell imaging and other biotechnological applications .
Mechanism of Action
The mechanism of action of 8-Azidoadenosine 5’-triphosphate involves its ability to mimic adenosine triphosphate and interact with ATP-binding proteins. The azido group can be activated by UV light, leading to the formation of a highly reactive nitrene intermediate. This intermediate can covalently bind to nearby amino acid residues, allowing the identification and characterization of ATP-binding sites .
Comparison with Similar Compounds
8-Azidoadenosine: A simpler analog with an azido group at the 8-position but lacking the triphosphate moiety.
5-Azido-2’-deoxyuridine: Another azido-modified nucleoside used in similar applications
Uniqueness: 8-Azidoadenosine 5’-triphosphate is unique due to its triphosphate group, which allows it to participate in ATP-dependent processes and interact with ATP-binding proteins. This makes it particularly valuable in studies involving ATPases and other nucleotide-binding enzymes .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQISXOFEOCLOCT-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N8O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968460 | |
Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53696-59-6 | |
Record name | 8-Azidoadenosine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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